Mass Spectrometric Differentiation: +8 Da Mass Shift of Avatrombopag-d8 vs. Unlabeled Avatrombopag Enables Baseline-Resolved SRM Quantification
Avatrombopag-d8 (hydrochloride) provides a +8.05 Da mass shift relative to unlabeled Avatrombopag free base (MW 657.70 vs. 649.65 Da), cleanly exceeding the minimum ≥3 Da separation guideline for SIL internal standards. The unlabeled Avatrombopag molecule (C₂₉H₃₄Cl₂N₆O₃S₂) has a monoisotopic mass of 649.65 Da; the d8-labeled free base analog (C₂₉H₂₆D₈Cl₂N₆O₃S₂) has a monoisotopic mass of 657.70 Da, yielding a net +8 Da difference [1]. This mass increment eliminates interference from the natural abundance ¹³C and ³⁴S isotopic envelope of the unlabeled analyte, which for a molecule of ~650 Da would contribute detectable M+1, M+2, and M+4 signals but negligible signal at M+8 .
| Evidence Dimension | Monosiotopic mass and mass shift for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | Avatrombopag-d8 (free base): MW 657.70 Da; Avatrombopag-d8 (HCl salt): MW 694.16 Da; +8 Da vs. unlabeled |
| Comparator Or Baseline | Avatrombopag (unlabeled, free base): MW 649.65 Da; natural isotopic abundance M+8 contribution <0.01% |
| Quantified Difference | Net mass shift: +8.05 Da (8.00 nominal Da); 0% spectral overlap at analyte [M+H]⁺ vs. IS [M+H]⁺ channels |
| Conditions | Calculated from molecular formulas: C₂₉H₃₄Cl₂N₆O₃S₂ (d0) vs. C₂₉H₂₆D₈Cl₂N₆O₃S₂ (d8); applicable to ESI+ LC-MS/MS analysis |
Why This Matters
A +8 Da mass shift ensures zero cross-talk between analyte and internal standard SRM channels, which is a prerequisite for validated bioanalytical method accuracy per FDA and EMA guidance on bioanalytical method validation.
- [1] NCATS Inxight Drugs. Avatrombopag. Molecular Formula: C₂₉H₃₄Cl₂N₆O₃S₂, Molecular Weight: 649.655. CAS: 570406-98-3. View Source
